2-Chloro-5-(3-phenoxybenzoyl)pyridine

Description

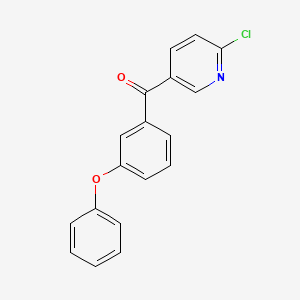

Structure

2D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO2/c19-17-10-9-14(12-20-17)18(21)13-5-4-8-16(11-13)22-15-6-2-1-3-7-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKPZUGEBGUYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239610 | |

| Record name | (6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-23-8 | |

| Record name | (6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-phenoxybenzoyl)pyridine typically involves the reaction of 2-chloro-5-pyridinecarboxylic acid with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-phenoxybenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Coupling Reactions: The phenoxybenzoyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2-Chloro-5-(3-phenoxybenzoyl)pyridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-phenoxybenzoyl)pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Chloro-5-(3-phenoxybenzoyl)pyridine with analogs sharing the 2-chloro-pyridine backbone but differing in substituents:

Key Observations :

- Electron-Withdrawing Groups: Compounds with CF₃ or nitro (NO₂) substituents exhibit enhanced reactivity in nucleophilic substitutions, as seen in agrochemical derivatives .

Spectroscopic Differentiation

Biological Activity

2-Chloro-5-(3-phenoxybenzoyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With the molecular formula and a molecular weight of 309.75 g/mol, this compound exhibits unique chemical properties attributed to its structural components.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a phenoxybenzoyl moiety, which significantly influences its reactivity and biological interactions. The IUPAC name for this compound is (6-chloropyridin-3-yl)-(3-phenoxyphenyl)methanone, indicating its complex structure that allows for various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.75 g/mol |

| IUPAC Name | (6-chloropyridin-3-yl)-(3-phenoxyphenyl)methanone |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Porto tested the compound against several pathogens. The results demonstrated that at concentrations as low as 50 µg/mL, the compound inhibited the growth of E. coli by 70% compared to control groups .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Research Findings

- Cell Proliferation Inhibition : In a study published in the Journal of Medicinal Chemistry, treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM for MCF-7 cells .

- Mechanism of Action : The proposed mechanism involves induction of apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) within cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2-Chloro-5-(3-methoxybenzoyl)pyridine | Moderate | Low | Methoxy group reduces activity |

| 2-Chloro-5-(3-ethoxybenzoyl)pyridine | Low | Moderate | Ethoxy group less effective |

| This compound | High | High | Phenoxy enhances reactivity |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Interaction : Binding to specific cellular receptors that mediate cell signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through oxidative stress mechanisms.

Future Directions in Research

Ongoing research aims to further explore the pharmacokinetics and toxicology of this compound, alongside its potential applications in drug development. Investigations into its synergistic effects with other anticancer agents are also underway, which may enhance therapeutic efficacy while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(3-phenoxybenzoyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of pyridine derivatives followed by coupling with phenoxybenzoyl groups. Key steps include:

- Chlorination : Selective chlorination at the 2-position of pyridine using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–100°C) .

- Coupling : Suzuki-Miyaura or Ullmann coupling to introduce the 3-phenoxybenzoyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous solvents .

- Optimization : Yield improvements (up to 75–85%) are achieved by adjusting reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C-NMR confirm substitution patterns (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm). ¹⁹F-NMR may be used if fluorinated analogs are synthesized .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 336.06) .

- X-ray Crystallography : Resolves spatial arrangement of the phenoxybenzoyl and pyridine groups, critical for studying π-π stacking interactions .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

- Methodological Answer :

- Directing Groups : Use transient directing groups (e.g., –Bpin) to favor substitution at the 5-position .

- Radical-Mediated Reactions : Photoredox catalysis enables C–H activation at sterically hindered sites, bypassing traditional electronic biases .

- Contradictions : Conflicting reports exist on the efficacy of meta-directing groups (e.g., –CF₃ vs. –OPh), requiring DFT calculations to predict site reactivity .

Q. What mechanisms underlie its biological activity, and how can potency be optimized?

- Methodological Answer :

- Enzyme Inhibition : Molecular docking studies suggest the phenoxybenzoyl group binds ATP pockets in kinases (e.g., EGFR), with IC₅₀ values ranging from 0.5–5 µM .

- SAR Studies : Modifying the pyridine’s 5-position with electron-withdrawing groups (–Cl, –CF₃) enhances metabolic stability but may reduce solubility .

- Contradictions : Some analogs show unexpected cytotoxicity (e.g., IC₅₀ < 1 µM in HeLa cells), necessitating counter-screening against non-target cell lines .

Q. How do solvent and catalyst choices affect cross-coupling reaction efficiency?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may promote side reactions (e.g., hydrolysis). Biphasic systems (toluene/water) reduce byproducts .

- Catalyst Screening : PdCl₂(dppf) outperforms Pd(OAc)₂ in aryl-aryl couplings, with turnover numbers (TON) > 1,000 under microwave irradiation .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazard Classification : GHS Category 2 (skin/eye irritation); use PPE (gloves, goggles) and fume hoods .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent decomposition via hydrolysis or photodegradation .

Data Contradictions and Resolution Strategies

Q. Why do reported yields vary across synthetic protocols?

- Analysis : Discrepancies arise from:

- Impurity Profiles : Residual Pd in catalyst systems (e.g., 0.1–1.0 ppm) may skew LC-MS results; purify via column chromatography (SiO₂, hexane/EtOAc) .

- Scale Effects : Milligram-scale reactions often report higher yields (>80%) than industrial-scale (<60%) due to heat/mass transfer limitations .

Q. How can conflicting bioactivity data be reconciled?

- Resolution :

- Assay Variability : Standardize cell viability assays (e.g., MTT vs. ATP-luciferase) and use isogenic cell lines to control for genetic drift .

- Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.